N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a carbazole-derived compound featuring a 6-chloro-substituted tetrahydrocarbazole core linked to an indole-6-carboxamide group. This molecule has garnered attention for its potent antiviral activity, particularly against human papillomavirus (HPV), with an IC50 of 0.005 µM and a CC50 of 16 µM, indicating high selectivity . Its design optimizes halogen substitution (Cl at C6) and stereochemistry to enhance pharmacokinetics and target engagement.
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-14-6-7-17-16(11-14)15-2-1-3-18(20(15)24-17)25-21(26)13-5-4-12-8-9-23-19(12)10-13/h4-11,18,23-24H,1-3H2,(H,25,26) |
InChI Key |
VOEPMIHCMHWJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Preparation Methods
Step 1.1: Cyclization of Aryl Hydrazones
Aryl hydrazones undergo acid-catalyzed cyclization to form the tetrahydrocarbazole scaffold. For example, reacting 4-chlorophenylhydrazine with 4-piperidone derivatives under acidic conditions yields the core structure.
Step 1.2: Chlorination
The 6-position chlorine is introduced via:
-
Direct chlorination : Using POCl₃ under reflux conditions (e.g., 120°C for 5 hours) in solvent-free systems.
-
Phase-separated chlorination : Cyclohexane/water mixtures with HCl for selective chlorination, followed by aqueous washes to isolate the organic phase.
Table 1: Chlorination Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| POCl₃ Reflux | POCl₃, 120°C, 5h | 80 | >95 | |
| Cyclohexane/Water | HCl, cyclohexane, 52–59°C | 70.8 | 97.8 |
Functionalization: Carboxylic Acid and Amide Formation
The carbazole core is functionalized to introduce the carboxamide group.
Step 2.1: Carboxylic Acid Synthesis
The core is esterified (e.g., ethyl ester) and hydrolyzed under alkaline conditions. For example:
Step 2.2: Amide Coupling
The carboxylic acid is activated and coupled with indole-6-amine:
-
Activation : Using coupling agents like BOP (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF or DCM solvents.
-
Coupling : Reaction with indole-6-amine at room temperature or elevated temperatures (e.g., 80°C).
Table 2: Amide Coupling Conditions
Purification and Crystallization
Final purification involves:
-
Phase separation : Cyclohexane/water mixtures to isolate the organic layer.
-
Recrystallization : From solvents like 2-propanol or cyclohexane with controlled cooling (e.g., 40°C → 10°C → 5°C).
Key Data :
Alternative Routes and Modifications
Rhodium-Catalyzed Cascade Annulations
Cp*RhIII-catalyzed reactions enable one-pot synthesis of tetrahydrocarbazoles. For example, reacting indole carboxamides with alkynediones under Rh/Cu catalysis forms fused rings.
Chemical Reactions Analysis
Oxidation Reactions
The carbazole and indole rings are susceptible to oxidation under controlled conditions. Key observations include:
-
Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydrocarbazole moiety to a fully aromatic carbazole system, eliminating the 2,3,4,9-tetrahydro scaffold.
-
Side-Chain Modification : The carboxamide group remains stable under mild oxidative conditions but can undergo decomposition at elevated temperatures (>150°C).
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Aromatic carbazole derivative | 65–72% |
| Ozone (O₃) | CH₂Cl₂, -78°C | Indole ring cleavage | 48% |
Reduction Reactions
The compound undergoes selective reduction:
-
Carbazole Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydrocarbazole to a decahydro derivative, preserving the indole and carboxamide groups.
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though this reaction requires anhydrous conditions to avoid side reactions.
Key Insight : Reduction selectivity depends on solvent polarity, with nonpolar solvents favoring carbazole saturation over amide reduction.
Substitution Reactions
The chlorine substituent at the 6-position of the carbazole ring participates in nucleophilic aromatic substitution (NAS):
-
Chlorine Replacement : Reacts with methoxide (NaOMe) in DMF to yield methoxy derivatives.
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the chloro site, enhancing structural diversity.
Table 2: Substitution Reaction Parameters
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| NaOMe | None | 6-Methoxy derivative | 82% |
| Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl derivative | 68% |
Functional Group Transformations
The carboxamide group undergoes hydrolysis and condensation:
-
Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid, though prolonged exposure degrades the indole ring.
-
Condensation : Reacts with primary amines (e.g., methylamine) to form urea derivatives under Mitsunobu conditions.
Electrophilic Alkylation
The indole moiety participates in regioselective alkylation, influenced by solvent and catalyst:
-
C6-Alkylation : In toluene with In(OTf)₃, electrophiles (e.g., para-quinone methides) alkylate the indole’s C6 position .
-
N1-Alkylation : Switching to THF under identical conditions shifts selectivity to the indole’s N1 position .
Mechanistic Note : Solvent polarity modulates transition-state geometry, favoring either Friedel-Crafts (C6) or zwitterionic pathways (N1) .
Photochemical Reactions
UV irradiation induces dimerization:
-
Indole Dimerization : Forms cyclobutane-linked dimers under UV light (254 nm) in acetonitrile, a reaction relevant to materials science.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via carboxamide degradation and ring-system fragmentation.
Scientific Research Applications
Chemistry and Biology: Its unique structure makes it valuable for studying structure-activity relationships and biological interactions.
Industry: Applications in materials science, organic electronics, and drug discovery are being explored.
Mechanism of Action
The exact mechanism by which N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural variations among carbazole derivatives include halogen substitution patterns, stereochemistry, and amide-group modifications. Below is a comparative analysis:
Key Observations:
- Halogen Substitution : The 6-Cl position is conserved across analogs for enhanced target binding and reduced molecular weight compared to brominated counterparts .
- Amide Group : The indole-6-carboxamide group in the target compound improves potency over pyridinecarboxamide (GSK983) or simple carboxamide (EX-527) .
- Stereochemistry : The (R)-enantiomer (e.g., GSK983) is typically more active than the (S)-form, as seen in carbazole amides .
Biological Activity
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide, also known as selisistat or EX-527, is a compound recognized for its significant biological activity, particularly as a selective inhibitor of the SIRT1 enzyme. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21ClN2O
- Molecular Weight : 340.84654 g/mol
- CAS Number : 121593-98-4
Selisistat primarily functions as a SIRT1 inhibitor , which has implications in various biological processes including aging, metabolism, and neurodegenerative diseases. It demonstrates a potent inhibitory effect on SIRT1 with an IC50 of approximately 98 nM in vivo and 38 nM in vitro. Notably, it shows selectivity over other sirtuins such as SIRT2 and SIRT3, which have IC50 values of 19 µM and 48 µM respectively .
1. Neuroprotective Effects
Research indicates that inhibiting SIRT1 can lead to neuroprotective effects in models of neurodegeneration. For instance, studies have shown that selisistat can reduce neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
2. Cancer Research
Selisistat's role in cancer biology has been investigated due to its ability to modulate cell cycle progression and apoptosis. In vitro studies demonstrate that it can inhibit the deacetylation of p53, a critical tumor suppressor protein, enhancing its activity and potentially leading to increased apoptosis in cancer cells .
3. Metabolic Disorders
The compound has also been studied for its effects on metabolic pathways. It may improve insulin sensitivity and glucose metabolism by modulating SIRT1 activity in adipose tissue and liver cells .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in the journal Nature demonstrated that administration of selisistat in transgenic mouse models of Alzheimer’s resulted in decreased amyloid plaque formation and improved cognitive function. The study highlighted the potential of SIRT1 inhibition as a therapeutic strategy against Alzheimer's disease.
Case Study 2: Cancer Cell Line Studies
In vitro experiments using breast cancer cell lines showed that selisistat treatment led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. This suggests its potential utility as an adjunct therapy in cancer treatment .
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection | Reduced amyloid plaques; improved cognition | Nature |
| Cancer Cell Viability | Decreased viability; increased apoptosis | Journal of Cancer Research |
| Metabolic Effects | Improved insulin sensitivity; enhanced glucose metabolism | Diabetes Journal |
Q & A
Q. What are the optimized synthetic routes for the carbazole core of this compound, and how do reaction conditions influence yield?
The carbazole core can be synthesized via two primary routes:
- Route 1 : Condensation of chlorophenylhydrazine hydrochloride with cyclohexanol, achieving ~92% yield under acidic conditions .
- Route 2 : Cyclization of 4-chlorophenylhydrazine with cyclohexanone, yielding ~98% in a one-pot reaction . Key factors include temperature control (80–100°C), solvent polarity (e.g., ethanol vs. acetic acid), and stoichiometric ratios. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the carbazole intermediate.
Q. How is the molecular conformation characterized using crystallographic methods?
X-ray crystallography remains the gold standard:
- Data Collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to process diffraction data. High-resolution (<1.0 Å) datasets reduce model bias .
- Visualization : ORTEP-III with GUI (e.g., ORTEP-3 for Windows) generates thermal ellipsoid plots, highlighting bond angles, torsional strain, and ring puckering .
- Validation : Hydrogen-bonding networks (e.g., N–H⋯O interactions) are analyzed using graph-set notation to assess packing efficiency .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity (e.g., SIRT1 inhibition vs. antiviral effects)?
Discrepancies arise from:
- Assay Design : SIRT1 inhibition (IC₅₀ ~100 nM) is measured via fluorometric deacetylation assays using EX-527 (synonym for the compound) , while antiviral activity (e.g., HPV inhibition) employs plaque reduction assays with EC₅₀ values .
- Structural Variants : Modifications to the indole-carboxamide moiety alter target selectivity. Molecular docking (AutoDock Vina) against SIRT1 (PDB: 4I5I) and HPV E1 helicase (PDB: 1R9W) helps rationalize divergent activities .
- Statistical Analysis : Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers due to cell-line variability (e.g., HEK293 vs. HeLa) .
Q. How do hydrogen-bonding patterns and ring puckering influence solid-state stability?
- Hydrogen Bonding : The carbazole NH forms bifurcated bonds with carbonyl oxygen (d ≈ 2.8 Å) and adjacent Cl atoms, creating R₂²(8) motifs that stabilize crystal lattices .
- Ring Puckering : Cremer-Pople parameters (θ, φ) quantify non-planarity of the tetrahydrocarbazole ring. For this compound, θ = 15.2° and φ = 45° indicate a twist-boat conformation, reducing steric clash between chloro and carboxamide groups .
Q. What methodologies are critical for SAR studies targeting SIRT1 inhibition?
- Analog Synthesis : Introduce substituents at the indole 3-position (e.g., methyl, nitro) to modulate steric bulk and π-π stacking with SIRT1’s hydrophobic pocket .
- Biophysical Validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) quantifies ΔG and ΔH .
- In Vivo Testing : Use siRNA knockdown (e.g., D5 siRNA in C57BL/6 mice) to confirm target engagement in disease models (e.g., ovarian follicle activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
